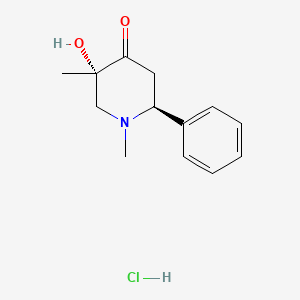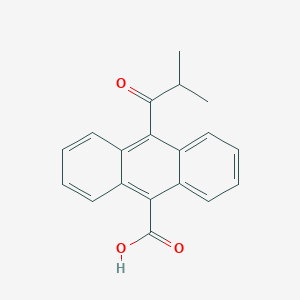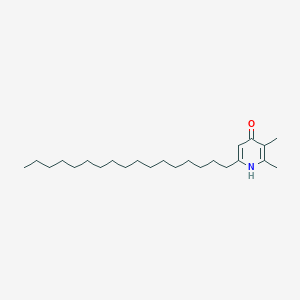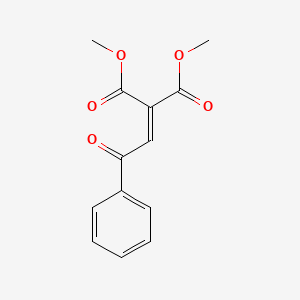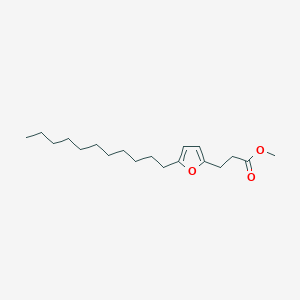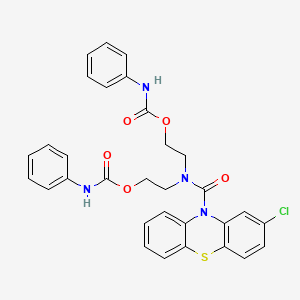![molecular formula C7H7Br2NOS B14485349 7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide CAS No. 65757-83-7](/img/structure/B14485349.png)
7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both bromine and hydroxyl groups in its structure suggests it may have unique reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-aryl-2-bromo-3,3-diethoxypropan-1-ones with pyridine-2-thiol in dry isopropanol. This reaction leads to the formation of 2-aroylthiazolo[3,2-a]pyridin-4-ium bromides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of high-purity starting materials to minimize impurities.
化学反応の分析
Types of Reactions
7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to a hydrogen atom.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial, apoptotic, and antitumor activities.
Biological Research: It has been investigated as an inhibitor of DNA gyrase and SARS-CoV-2 glycoprotein.
Material Science: The compound’s unique structure makes it a valuable functional organic material.
作用機序
The mechanism of action of 7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide involves its interaction with specific molecular targets. For instance, as an inhibitor of DNA gyrase, it likely interferes with the enzyme’s ability to supercoil DNA, thereby inhibiting bacterial replication. Its interaction with SARS-CoV-2 glycoprotein suggests it may block viral entry into host cells .
類似化合物との比較
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share the thiazole and pyridine motifs and have similar biological activities.
Thiazolo[3,2-a]pyrimidines: These compounds also combine thiazole with another nitrogen-containing ring and are studied for their antitumor and antibacterial activities.
Uniqueness
7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and potential biological activities. Its ability to inhibit both bacterial enzymes and viral proteins highlights its versatility as a bioactive compound .
特性
CAS番号 |
65757-83-7 |
|---|---|
分子式 |
C7H7Br2NOS |
分子量 |
313.01 g/mol |
IUPAC名 |
7-bromo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-4-ium-8-ol;bromide |
InChI |
InChI=1S/C7H6BrNOS.BrH/c8-5-1-2-9-3-4-11-7(9)6(5)10;/h1-2H,3-4H2;1H |
InChIキー |
HRVCQWGIXMZVPO-UHFFFAOYSA-N |
正規SMILES |
C1CSC2=[N+]1C=CC(=C2O)Br.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



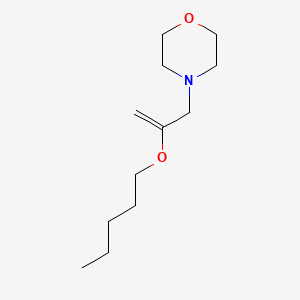


![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)

